molecular formula C17H14Cl2N4O B2760950 N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide CAS No. 1375198-84-7

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide

Cat. No. B2760950
CAS RN: 1375198-84-7
M. Wt: 361.23
InChI Key: VANJKMCKNPZLJI-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide, also known as BMPC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine and agriculture. BMPC belongs to the pyrazole family and is a heterocyclic compound that contains a pyridine ring.

Scientific Research Applications

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, this compound has been shown to have antitumor activity, and it has been studied as a potential treatment for cancer. In agriculture, this compound has been studied as a potential herbicide and fungicide.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP activity leads to the accumulation of DNA damage, which can induce cell death.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have herbicidal and fungicidal activity against various plant pathogens.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide in lab experiments is its high potency and selectivity. This compound has been shown to have antitumor activity at low concentrations, making it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide. One direction is to further investigate its mechanism of action and its potential as a cancer treatment. Another direction is to study its potential applications in agriculture, particularly as a herbicide and fungicide. Additionally, further research is needed to improve the solubility of this compound in water, which could increase its potential as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-2,6-dichloropyridine-3-carboxamide involves the reaction of 2,6-dichloropyridine-3-carboxylic acid with benzylamine and 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound as a white solid with a yield of 61% (Li et al., 2017).

properties

IUPAC Name

N-(2-benzyl-5-methylpyrazol-3-yl)-2,6-dichloropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4O/c1-11-9-15(23(22-11)10-12-5-3-2-4-6-12)21-17(24)13-7-8-14(18)20-16(13)19/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANJKMCKNPZLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=C(N=C(C=C2)Cl)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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